molecular formula C13H18 B108732 1,1,6-Trimethyltetralin CAS No. 475-03-6

1,1,6-Trimethyltetralin

Cat. No. B108732
CAS RN: 475-03-6
M. Wt: 174.28 g/mol
InChI Key: LTMQZVLXCLQPCT-UHFFFAOYSA-N
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Description

1,1,6-Trimethyltetralin is a member of the class of tetralins that is tetralin substituted by methyl groups at positions 1, 1, and 6 respectively . It has a role as a metabolite and is a member of tetralins and an ortho-fused bicyclic hydrocarbon . It derives from a hydride of a tetralin . It is a natural product found in Camellia sinensis, Nicotiana tabacum, and other organisms .


Synthesis Analysis

1,1,6-Trimethyltetralin is an intermediate in the synthesis of 1,2-Dihydro-1,1,6-trimethyl-naphthalene which is responsible for a “kerosene note” or “petrol” aromas in aged Riesling wines .


Molecular Structure Analysis

The molecular formula of 1,1,6-Trimethyltetralin is C13H18 . The IUPAC name is 4,4,7-trimethyl-2,3-dihydro-1H-naphthalene . The InChI is InChI=1S/C13H18/c1-10-6-7-12-11 (9-10)5-4-8-13 (12,2)3/h6-7,9H,4-5,8H2,1-3H3 . The Canonical SMILES is CC1=CC2=C (C=C1)C (CCC2) ©C .


Physical And Chemical Properties Analysis

The melting point of 1,1,6-Trimethyltetralin is estimated to be -7.5°C, and the boiling point is estimated to be 265.28°C . The density is 0.9303 . It is soluble in Chloroform, Dichloromethane, and Ethylacetate . It is an oil with a clear color .

Scientific Research Applications

NMR Spectroscopy and Protein Studies

  • Trimethylsilyl in NMR Probes : The use of Trimethylsilyl (TMS) groups, including derivatives such as N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK), has been notable in nuclear magnetic resonance (NMR) spectroscopy. These groups serve as excellent probes for studying the structure and function of biological macromolecules due to their distinct singlets in 1H NMR spectra. TMSK, in particular, has been genetically encoded into proteins for site-specific incorporation, facilitating the study of protein-protein and protein-ligand interactions with high yield and purity (Abdelkader et al., 2021).

Fluorescent Molecules and Biological Sciences

  • Trimethyl Lock in Latent Fluorophores : The trimethyl lock has been utilized to develop a new class of latent fluorophores. These fluorophores, including diacetyl versions, are stable in biological environments but become active upon hydrolysis by enzymes like pig liver esterase. This mechanism has potential applications in biological research, where fluorescent molecules are essential tools (Chandran, Dickson, & Raines, 2005).

Enzymatic Synthesis and Chirality

  • Doubly Chiral Compound Synthesis : The enzymatic synthesis of doubly chiral compounds, such as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, has been demonstrated starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involves stereoselective enzymatic hydrogenation and reduction, introducing chirality at specific positions with high enantiomeric excess. This synthesis approach has implications for producing chiral compounds for various scientific applications (Wada et al., 2003).

Chiral Catalysts and Chemical Synthesis

  • Chiral Catalysts in Organic Chemistry : Chiral compounds, including those utilizing trimethyl groups, are critical in chemical research, particularly in catalysis. Synthetic small-molecule catalysts, inspired by natural enzymes, have been developed to synthesize chiral compounds selectively. These catalysts, including trimethyl derivatives, play a crucial role in creating enantiomerically pure compounds for pharmaceutical and other scientific applications (Yoon & Jacobsen, 2003).

Safety And Hazards

1,1,6-Trimethyltetralin is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMQZVLXCLQPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052120
Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,6-Trimethyltetralin

CAS RN

475-03-6
Record name Ionene
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URL https://commonchemistry.cas.org/detail?cas_rn=475-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Ionene
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Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-
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Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,1,6-trimethylnaphthalene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-IONENE
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Synthesis routes and methods

Procedure details

A series of ionene polymers were prepared according to the procedure of Example 1 except that equivalent amounts of iodo-propane, iodo-hexane, iodo-dodecane, iodo-butane or a mixture of dibromobutene and diiodopropane or diiodoethane were substituted for dibromo-p-xylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
AK Singh - 1984 - dspace.library.iitb.ac.in
Rearrangement of beta-ionone to 1,1,6-trimethyltetralin DSpace Repository Rearrangement of beta-ionone to 1,1,6-trimethyltetralin Login DSpace Home → IITB Publications → Note → …
Number of citations: 4 dspace.library.iitb.ac.in
GR Clemo, HG Dickenson - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… That it is not due solely to the volatility of the hydrocarbon is clear, as both these compounds and 1 : 1 : 6-trimethyltetralin (11) have boiling points of the same order (ca. 130"/30 mm.). …
Number of citations: 0 pubs.rsc.org
MT Bogert, D Davidson… - Journal of the American …, 1934 - ACS Publications
The preparation of crystalline¿-mannose from the hydrolysis of vegetable ivory by the inter-mediate preparation of its phenylhydrazone and its reconversion to mannose with …
Number of citations: 40 pubs.acs.org
MT Bogert, VG Fourman - Journal of the American Chemical …, 1933 - ACS Publications
Tiemann and Kriiger, 3 in their classical researches on ionones, Ci3H20O, discovered that when either-ionone (I), or a mixture of a-and/3-ionones, was heated for some time with …
Number of citations: 35 pubs.acs.org
J Schwarzbauer, R Littke, V Weigelt - Organic Geochemistry, 2000 - Elsevier
GC/MS analyses have been applied to sediment samples of the German Bight in order to document the state of organic contamination as well as to identify specific molecular markers …
Number of citations: 169 www.sciencedirect.com
L Berwick, R Alexander, K Pierce - Organic geochemistry, 2011 - Elsevier
Diamondoids are hydrocarbons with a carbon skeleton that is superimposable on the diamond lattice. Adamantane is the cage-shaped primary unit of diamondoids and occurs widely in …
Number of citations: 28 www.sciencedirect.com
P Vozka, G Kilaz - Fuel, 2019 - Elsevier
The method presented in this research allows the development of detailed chemical composition of hydrocarbon mixtures (petroleum and non-petroleum based) in the range of C 6 to C …
Number of citations: 37 www.sciencedirect.com
HM Barnes, SM McElvain - Journal of the American Chemical …, 1937 - ACS Publications
In an earlier paper2 the preparation of 5, 5-diphenylbarbituric acid (II) by the condensation of alloxan with benzene was reported. In this paper it was stated that “only relatively small …
Number of citations: 23 pubs.acs.org
RP Linstead, SLS Thomas - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… Two of these, 1 : l-dimethyltetralin and ionene (1 : 1 : 6trimethyltetralin), contain quaternary carbon atoms carrying gem-dimethyl groups. We find that 6-methyl- and 1 : 6-dimethyl-tetralin …
Number of citations: 43 pubs.rsc.org
JJ Ritter, ED Sharpe - Journal of the American Chemical Society, 1937 - ACS Publications
Further study of thecondensation of alloxan with benzene has showed that diphenylbarbituric acid is the main reaction product. Diphenyl-acetylurea, 4-hydroxybenzofuro-[2, 3-d]-pyrimid…
Number of citations: 24 pubs.acs.org

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